molecular formula C8H13NO3 B141540 N-Tiglylglycine methyl ester CAS No. 55649-53-1

N-Tiglylglycine methyl ester

Cat. No. B141540
CAS RN: 55649-53-1
M. Wt: 171.19 g/mol
InChI Key: IFMXGUOYXDBGDS-GQCTYLIASA-N
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Description

N-Tiglylglycine methyl ester is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of N-Tiglylglycine methyl ester. For instance, N,N-dimethylglycine methyl ester (DMG-Me) is closely related and has been studied for its conformational states in different phases, which could suggest that N-Tiglylglycine methyl ester may also exhibit different conformations depending on its environment .

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and the use of protecting groups. For example, the asymmetric synthesis of arylglycine derivatives is achieved through the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, which yields high diastereoselectivities and functional versatility for further transformations . This method could potentially be adapted for the synthesis of N-Tiglylglycine methyl ester by choosing appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Tiglylglycine methyl ester can be deduced through spectroscopic methods. The study of DMG-Me using FT-IR spectroscopy and molecular orbital calculations reveals the presence of different ground conformational states in the gas phase and condensed media . This suggests that the molecular structure of N-Tiglylglycine methyl ester could also be analyzed using similar techniques to determine its conformational preferences and stability.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of N-Tiglylglycine methyl ester, they do discuss the reactivity of related compounds. For instance, the N-sulfinyl arylglycine ester products from the asymmetric synthesis mentioned earlier can undergo further transformations, such as protecting group removal and conversion to beta-amino alcohols . These reactions could be relevant to N-Tiglylglycine methyl ester if it shares similar functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ester derivatives can be characterized using NMR spectroscopy. For example, the study of N-acetylglycine oligomer ethyl esters provides information on intermolecular hydrogen-bonding distances and segment

Scientific Research Applications

Low-Temperature FT-IR and Molecular Orbital Study

A study by Gómez-Zavaglia & Fausto (2003) highlighted the conformational states of N,N-dimethylglycine methyl ester (DMG-Me) in different media, showing that its stability and conformation change between gas phase and condensed media. This research provides insight into the structural dynamics of related ester compounds under varying conditions, which could be relevant for understanding the behavior of N-Tiglylglycine methyl ester in similar studies (Gómez-Zavaglia & Fausto, 2003).

New Atropoisomeric Alkenylphenylglycine Derivatives

Research on the synthesis of atropoisomeric alkenylphenylglycine derivatives by Bizhanova et al. (2017) involved the creation of compounds that could have implications for the development of new materials and pharmaceuticals. This approach to synthesizing derivatives might offer pathways to novel applications for N-Tiglylglycine methyl ester in the synthesis of bioactive molecules (Bizhanova et al., 2017).

Catalytic Asymmetric Synthesis

Elaridi, Jackson, & Robinson (2005) described a catalytic asymmetric synthesis of 5,5-dimethylproline from an ester derivative, showcasing the potential of N-Tiglylglycine methyl ester in asymmetric synthesis and its application in producing enantioselective compounds, which are crucial in drug development and synthetic chemistry (Elaridi, Jackson, & Robinson, 2005).

Brain-Penetrating Prodrug for PET Imaging

Hoffmann et al. (2021) developed a brain-penetrating prodrug, [18F]ALX5406, for PET imaging to visualize GlyT1 in the brain, derived from the metabolic intermediate sarcosine (N-methylglycine). This research illustrates the use of ester derivatives in creating diagnostic tools for neurological conditions, indicating potential applications for N-Tiglylglycine methyl ester in developing imaging agents (Hoffmann et al., 2021).

Gas-phase H/D Exchange Studies

A study on the gas-phase H/D exchange of sodiated glycine oligomers by Cox et al. (2004) revealed insights into the molecular structure and reactions of amino acid esters. Such research enhances our understanding of the chemical properties and reaction mechanisms of N-Tiglylglycine methyl ester and its analogs (Cox et al., 2004).

properties

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXGUOYXDBGDS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418641
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tiglylglycine methyl ester

CAS RN

55649-53-1
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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